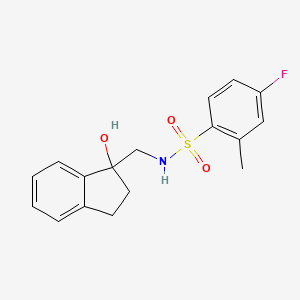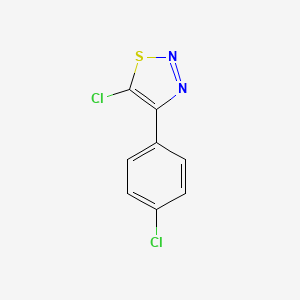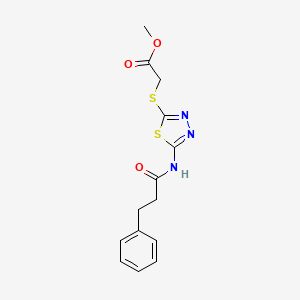
Methyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate, also known as MTAT, is a chemical compound with potential therapeutic applications. It belongs to the class of thiadiazole derivatives, which have been shown to possess various biological activities such as antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques
Methyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate and related compounds are synthesized using various techniques, often involving reactions with hydrazine hydrate, substituted phenyl iso/thioisocyanates, and other chemicals. These processes are characterized using spectroscopic techniques and elemental analyses (Saeed, Abbas, Ibrar, & Bolte, 2014).
Structural Studies
The structural and physical-chemical properties of similar thiadiazole compounds have been analyzed using methods like X-ray crystallography, NMR, and molecular modeling. These studies help in understanding the chemical behavior and potential applications of these compounds (Dani et al., 2013).
Biological and Pharmacological Activities
Anticancer Potential
Some thiadiazole derivatives, which share structural similarities with methyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate, have demonstrated potent anticancer activities. This suggests a potential application in developing novel anticancer agents (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
Nematicidal and Antimicrobial Properties
Novel thiadiazole compounds have shown significant nematicidal and antimicrobial activities, indicating potential applications in agriculture and medicine for pest and microbial control (Liu, Wang, Zhou, & Gan, 2022).
Photophysical and Photochemical Properties
Thiadiazole compounds have been studied for their photophysical and photochemical properties, which are crucial for applications in photodynamic therapy and as photosensitizers (Demirbaş, Pişkin, Bayrak, Durmuş, & Kantekin, 2019).
Potential in Drug Development
Drug Precursors
Thiadiazole derivatives serve as key intermediates or precursors in the synthesis of various drugs, demonstrating their significance in pharmaceutical research and development (Tatsuta et al., 1994).
Anti-inflammatory and Analgesic Agents
Certain thiadiazole derivatives have been explored for their anti-inflammatory and analgesic properties, suggesting their potential role in the development of new therapeutic agents (Shkair, Shakya, Raghavendra, & Naik, 2016).
Propriétés
IUPAC Name |
methyl 2-[[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-20-12(19)9-21-14-17-16-13(22-14)15-11(18)8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKWEPPAYMUZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501331429 |
Source


|
| Record name | methyl 2-[[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501331429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49680190 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate | |
CAS RN |
476465-59-5 |
Source


|
| Record name | methyl 2-[[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501331429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B2443520.png)

![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-3,4-dimethoxy-benzamide](/img/structure/B2443523.png)
![(2Z)-2-[(4-acetylphenyl)hydrazinylidene]-2-(3,3-dimethyl-4H-isoquinolin-1-yl)acetamide](/img/structure/B2443524.png)
![1-(benzotriazol-1-ylmethyl)-N-[(E)-2-phenylprop-1-enyl]pyridin-2-imine](/img/structure/B2443529.png)
![Ethyl 4-{[3-(4-piperidin-1-yl[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoyl]amino}piperidine-1-carboxylate](/img/structure/B2443530.png)
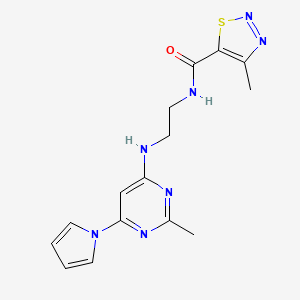
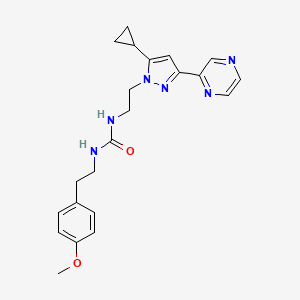

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2443537.png)
